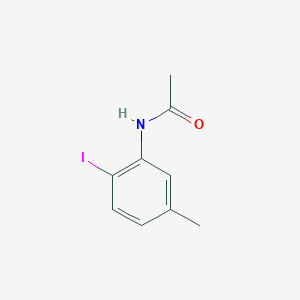
N-(2-Iodo-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodo-5-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10INO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-iodo-5-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-5-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions include maintaining a temperature range of 0-25°C and using a solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Iodo-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding this compound oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or alkyl halides in solvents such as ethanol or water.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce this compound oxides.
- Reduction reactions result in the formation of corresponding amines .
Applications De Recherche Scientifique
Chemistry: N-(2-Iodo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of iodinated aromatic compounds on biological systems. It is also employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mécanisme D'action
The mechanism of action of N-(2-Iodo-5-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Iodoacetamide: Similar in structure but lacks the methyl group on the phenyl ring.
Chloroacetamide: Contains a chlorine atom instead of iodine.
Uniqueness: N-(2-Iodo-5-methylphenyl)acetamide is unique due to the presence of both iodine and a methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
52164-28-0 |
|---|---|
Formule moléculaire |
C9H10INO |
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
N-(2-iodo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10INO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
ZZVCJIIDQSRZJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)I)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
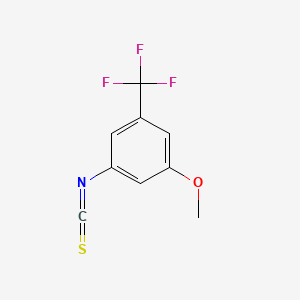
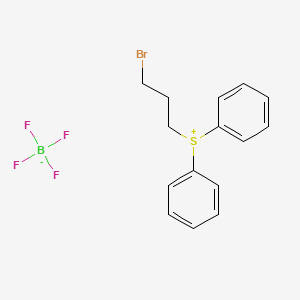
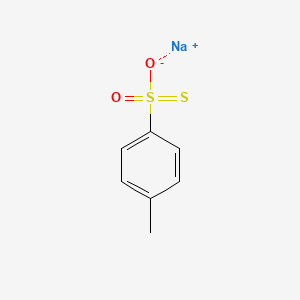
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)
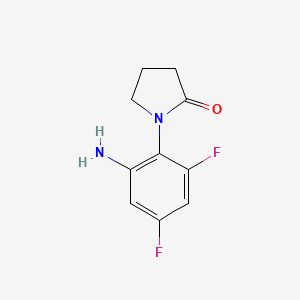
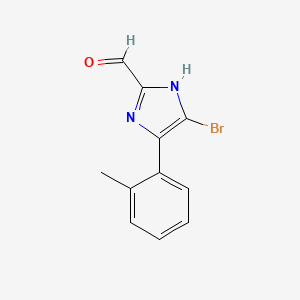
![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)
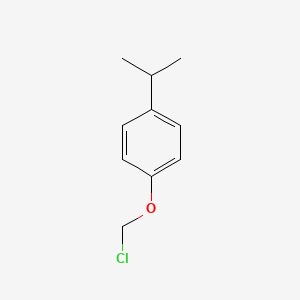
![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
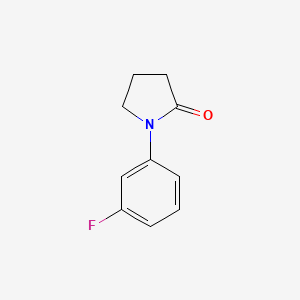
![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
